molecular formula C9H9NO4 B172394 Ethyl 3-nitrobenzoate CAS No. 618-98-4

Ethyl 3-nitrobenzoate

Cat. No.: B172394
CAS No.: 618-98-4
M. Wt: 195.17 g/mol
InChI Key: MKBIJCPQTPFQKQ-UHFFFAOYSA-N
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Description

Ethyl 3-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from 3-nitrobenzoic acid and ethanol. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzoate can be synthesized through the nitration of ethyl benzoate. The process involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form ethyl 3-aminobenzoate. This is typically achieved using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitrobenzoic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium hydroxide.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

    Reduction: Ethyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the aromatic ring.

Comparison with Similar Compounds

Ethyl 3-nitrobenzoate can be compared with other nitrobenzoate esters such as:

    Ethyl 4-nitrobenzoate: Similar in structure but with the nitro group at the para position. It exhibits different reactivity due to the position of the nitro group.

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical properties and reactivity.

    Ethyl 2-nitrobenzoate: The nitro group is at the ortho position, leading to different steric and electronic effects.

This compound is unique due to the position of the nitro group at the meta position, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

ethyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBIJCPQTPFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060692
Record name Benzoic acid, 3-nitro-, ethyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
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CAS No.

618-98-4
Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Ethyl 3-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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